2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline
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Overview
Description
2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with ethyl and methyl groups, as well as an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline typically involves the reaction of 4-ethyl-4-methylpiperidine with 3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the piperidine or aniline ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-(4-Ethyl-4-methyl-1-piperidinyl)-3-methylaniline can be compared with other similar compounds, such as:
4-Ethyl-4-methylpiperidine: A related compound with a similar piperidine ring structure but lacking the aniline moiety.
3-Methylaniline: A related compound with a similar aniline structure but lacking the piperidine ring.
N-Substituted Piperidines: A class of compounds with various substituents on the piperidine ring, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the piperidine and aniline moieties, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H24N2 |
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Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(4-ethyl-4-methylpiperidin-1-yl)-3-methylaniline |
InChI |
InChI=1S/C15H24N2/c1-4-15(3)8-10-17(11-9-15)14-12(2)6-5-7-13(14)16/h5-7H,4,8-11,16H2,1-3H3 |
InChI Key |
MOHXAIBFQDTCMK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C2=C(C=CC=C2N)C)C |
Origin of Product |
United States |
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